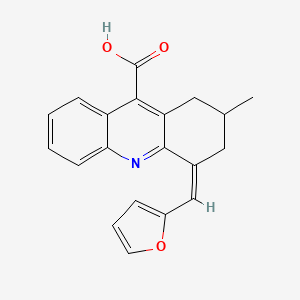
4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acridine moiety, which is a tricyclic aromatic system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, such as furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and substituted furan compounds .
Scientific Research Applications
4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit certain enzymes involved in cell division and growth.
Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative used in various organic syntheses.
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid: The parent compound without the furan moiety.
Furan-2,5-dicarboxylic acid: A common oxidation product of furan derivatives.
Uniqueness
4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a furan ring and an acridine moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
721903-89-5 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(furan-2-ylmethylidene)-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C20H17NO3/c1-12-9-13(11-14-5-4-8-24-14)19-16(10-12)18(20(22)23)15-6-2-3-7-17(15)21-19/h2-8,11-12H,9-10H2,1H3,(H,22,23) |
InChI Key |
WDNKRKFOOOXQKH-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC2=CC=CO2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Isomeric SMILES |
CC1C/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Canonical SMILES |
CC1CC(=CC2=CC=CO2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818990.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2818992.png)

![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818994.png)
![6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate](/img/structure/B2818995.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)


![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)
![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)


